2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique thienopyrimidine structure
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit adenosine kinase (ak), the primary metabolic enzyme for adenosine . This suggests that 2-[[3-(4-Bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide may also target AK or similar enzymes.
Mode of Action
Based on the action of similar compounds, it may increase adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
It’s plausible that it impacts the adenosine signaling pathway, given its potential interaction with adenosine kinase .
Pharmacokinetics
Its molecular weight of 544468 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
If it acts similarly to other adenosine kinase inhibitors, it may enhance the analgesic and anti-inflammatory actions of adenosine at sites of tissue trauma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation or reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium thiolate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- **N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide apart is its specific thienopyrimidine structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2S2/c15-8-1-3-9(4-2-8)18-13(20)12-10(5-6-21-12)17-14(18)22-7-11(16)19/h1-4H,5-7H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMTOROETWZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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